4-(Methylsulfonyl)pyridin-2(1H)-one

Overview

Description

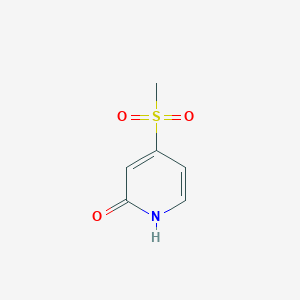

4-(Methylsulfonyl)pyridin-2(1H)-one (CAS: 1268519-33-0) is a pyridinone derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 4-position of the pyridin-2(1H)-one scaffold. This compound is commercially available with a purity of 97% and has been utilized as a key intermediate in medicinal chemistry for designing bioactive molecules . The methylsulfonyl group is a polar, electron-withdrawing moiety that enhances solubility and influences binding interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)pyridin-2(1H)-one typically involves the introduction of the methylsulfonyl group onto the pyridine ring followed by the formation of the keto group. One common method involves the reaction of 4-chloropyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting 4-(methylsulfonyl)pyridine is then oxidized to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The keto group can be reduced to form hydroxyl derivatives.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. COX-2 Inhibitors

4-(Methylsulfonyl)pyridin-2(1H)-one serves as an important intermediate in the synthesis of COX-2 inhibitors, which are compounds that exhibit anti-inflammatory and analgesic properties. The synthesis process involves multiple steps, including the conversion of 4-(methylthio)benzyl chloride to various derivatives that ultimately yield COX-2 inhibitors . Research indicates that these inhibitors can provide therapeutic benefits in treating conditions such as arthritis and other inflammatory diseases.

2. Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including those containing the 4-(methylsulfonyl) group, in anticancer therapies. For instance, compounds derived from this structure have shown submicromolar inhibitory activity against various tumor cell lines. The biological evaluation demonstrated that certain derivatives could induce cell cycle arrest and apoptosis in cancer cells by targeting specific pathways such as PI3Kα . This suggests a promising avenue for developing new anticancer agents based on the this compound scaffold.

Synthesis Pathways

The synthesis of this compound typically involves several chemical reactions:

- Chlorination : Starting with 1-(methylthio)benzyl alcohol, chlorination is carried out using hydrochloric acid to produce 4-(methylthio)benzyl chloride.

- Nitrile Formation : The chlorinated product is then reacted with alkali metal cyanide to yield 4-(methylthio)phenylacetonitrile.

- Oxidation : Final steps involve oxidation processes that convert intermediates into the target compound, often utilizing hydrogen peroxide under controlled conditions .

These synthetic routes are crucial for producing derivatives that can be further modified for enhanced biological activity.

Case Study 1: Development of COX-2 Inhibitors

A notable study focused on synthesizing a series of COX-2 inhibitors using this compound as an intermediate. The research demonstrated that modifications at various positions on the pyridine ring could significantly alter the potency and selectivity of the inhibitors. The synthesized compounds were evaluated for their efficacy in reducing inflammation in animal models, showing promising results that warrant further clinical investigation.

Case Study 2: Anticancer Compound Evaluation

Another study investigated a library of pyridine derivatives, including those containing the methylsulfonyl group, for their anticancer properties. Compounds were tested against several cancer cell lines, revealing that certain derivatives exhibited potent growth inhibition with IC50 values below 0.5 μM. Mechanistic studies indicated that these compounds could effectively induce apoptosis through mitochondrial pathways, highlighting their potential as lead candidates for further drug development .

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of key enzymes involved in disease processes.

Comparison with Similar Compounds

Pyridin-2(1H)-one derivatives exhibit diverse biological activities depending on substituents at the 4-, 5-, and 6-positions. Below is a detailed comparison of 4-(Methylsulfonyl)pyridin-2(1H)-one with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives

Key Observations

Steric Hindrance: 5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (6) showed reduced analgesic activity compared to 4p, suggesting bulky substituents at the 5- and 6-positions may hinder target binding .

Synthetic Accessibility: Fluorinated derivatives (e.g., 4p, 6) are synthesized via nucleophilic substitution or cyclization, with yields ranging from 19% to 67% depending on the method . Piperazine- or morpholino-substituted analogs require multi-step functionalization, often involving parallel synthesis for SAR optimization .

Biological Applications: Analgesic Activity: 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p) demonstrated significant analgesic effects in rodent models, while this compound’s activity remains unexplored . Enzyme Inhibition: Amine-containing side chains (e.g., in IGF-1R inhibitors) improve potency, suggesting that the methylsulfonyl group could be modified for similar enhancements .

Contradictions and Limitations

- While emphasizes the importance of amine side chains for IGF-1R binding, the methylsulfonyl group’s role in similar targets is unverified.

Biological Activity

4-(Methylsulfonyl)pyridin-2(1H)-one, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methylsulfonyl group, which is known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₆H₇N₁O₂S

- Molecular Weight : 157.19 g/mol

- CAS Number : 1268519-33-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora kinase A (AURKA), a key regulator of cell division. This inhibition leads to cell cycle arrest, particularly in the G2/M phase, thereby reducing cell proliferation and clonogenicity in cancer cells.

- Antiproliferative Effects : Studies indicate that this compound exhibits significant antiproliferative effects against several cancer cell lines. For example, it has demonstrated selective cytotoxicity against MOLM14 cells, which are models for acute myeloid leukemia (AML) with FLT3 mutations .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound:

| Cell Line | IC₅₀ (µM) | Effect Observed |

|---|---|---|

| MOLM14 | 24.5 | Significant reduction in cell viability |

| MCF7 | 29.23 | Cytotoxicity observed at concentrations >10 µM |

| HFF-1 | >250 | Low cytotoxicity compared to cancer cells |

In these studies, the compound was effective at low micromolar concentrations, indicating its potential as a therapeutic agent in oncology .

Mechanistic Insights

The mechanism by which this compound exerts its effects includes:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased lactate dehydrogenase (LDH) release and chromatin condensation, which are indicative of cell death .

- Cell Cycle Arrest : By inhibiting AURKA, the compound causes a halt in the cell cycle progression, particularly affecting the G2/M transition.

Case Studies and Research Findings

Recent research has highlighted the therapeutic potential of this compound:

- Study on AML Cells : A study demonstrated that this compound inhibited growth in FLT3-mutated AML cell lines more effectively than traditional treatments like gilteritinib. The results showed a balanced inhibition profile across various mutations .

- Breast Cancer Cell Line Evaluation : In MCF7 breast cancer cells, the compound exhibited significant cytotoxicity with an IC₅₀ value comparable to established chemotherapeutics, suggesting its viability as an anticancer agent .

- Comparative Analysis : When compared to other pyridine derivatives, this compound showed superior selectivity towards cancer cells over normal fibroblasts, indicating a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Methylsulfonyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as:

- Nucleophilic substitution to introduce the methylsulfonyl group.

- Cyclization reactions to form the pyridinone core.

- Acid-catalyzed hydrolysis (e.g., refluxing in 1 N HCl for 72 hours) to remove protective groups, as demonstrated in analogous pyridin-2(1H)-one syntheses .

Key reagents include ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate and methylsulfonyl chloride. Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (80–100°C for cyclization), and stoichiometric ratios (1.1–1.5 eq of methylsulfonylating agents) to improve yields .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?

- 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methylsulfonyl protons (singlet at δ 3.0–3.5 ppm).

- 13C NMR : Confirm carbonyl (C=O at ~165 ppm) and methylsulfonyl (SO2CH3 at ~45 ppm) groups.

- IR : Detect C=O stretching (~1680 cm⁻¹) and S=O vibrations (~1150–1300 cm⁻¹).

- Mass spectrometry : Molecular ion peak [M+H]+ at m/z ≈ 200–220 .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Enzyme inhibition assays : Test against kinases or proteases, given the methylsulfonyl group’s role in enhancing binding affinity .

- Cellular viability assays (e.g., MTT): Screen for cytotoxicity in cancer cell lines.

- Receptor binding studies : Use radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Substituent variation : Replace the methylsulfonyl group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) to assess impact on receptor binding .

- Heterocycle modification : Introduce piperazine or imidazole rings at the pyridinone’s C-4 position to enhance solubility and target selectivity .

- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the sulfonyl group) .

Q. What experimental and computational strategies resolve contradictions in reported biological data?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm activity thresholds .

- Statistical analysis : Apply ANOVA with Bonferroni correction to compare treatment groups and minimize false positives .

- Molecular dynamics simulations : Model compound-receptor interactions to explain divergent results (e.g., conformational flexibility in binding pockets) .

Q. How can X-ray crystallography clarify the compound’s 3D conformation and binding mode?

- Crystallization : Dissolve the compound in methanol-diethyl ether (1:1 v/v) and allow slow evaporation to obtain single crystals .

- Data collection : Use synchrotron radiation for high-resolution (<1.8 Å) structure determination.

- Density functional theory (DFT) : Compare experimental bond lengths/angles with computational models to validate electronic effects of the methylsulfonyl group .

Q. What methodologies optimize synthetic yield and purity for scale-up?

- Catalytic systems : Employ palladium catalysts (e.g., Suzuki-Miyaura coupling) for regioselective functionalization .

- Purification techniques : Use flash chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization in ethanol .

- Process analytics : Monitor intermediates via HPLC-MS to identify and remove byproducts (e.g., des-methylsulfonyl derivatives) .

Q. How does pH and temperature affect the compound’s stability in aqueous solutions?

- Accelerated stability studies : Incubate the compound in buffers (pH 2–9) at 25–60°C for 72 hours.

- Degradation analysis : Use LC-MS to detect hydrolysis products (e.g., pyridinone ring opening under acidic conditions) .

- Recommendation : Store lyophilized at -20°C; reconstitute in DMSO for biological assays .

Q. What molecular modeling approaches predict pharmacokinetic properties (e.g., logP, bioavailability)?

- QSAR models : Train algorithms on pyridinone derivatives with known ADME data.

- In silico tools : SwissADME or pkCSM to estimate logP (~1.5–2.0), Caco-2 permeability, and CYP450 inhibition .

- Validation : Compare predictions with in vivo pharmacokinetic studies in rodents .

Q. How can target engagement be validated in disease models (e.g., cancer, inflammation)?

- Knockout/knockdown models : Use CRISPR-Cas9 to delete putative targets (e.g., kinases) and assess compound efficacy loss .

- Biomarker analysis : Measure downstream markers (e.g., phosphorylated ERK for kinase inhibition) via Western blot .

- In vivo efficacy : Administer the compound in xenograft models (e.g., 10–50 mg/kg, oral) and monitor tumor growth inhibition .

Q. Tables for Key Data

Table 1: Spectroscopic Data for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| 1H NMR (600 MHz) | δ 7.2 (d, J=6 Hz, 1H), δ 3.3 (s, 3H) | |

| IR | 1680 cm⁻¹ (C=O), 1180 cm⁻¹ (S=O) | |

| MS (ESI+) | [M+H]+ = 215.1 |

Properties

IUPAC Name |

4-methylsulfonyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-11(9,10)5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTYRBMJCDBHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=O)NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.